molecular formula C11H8ClNS B8404027 4-Chloro-2-(5-vinyl-thiophen-3-yl)-pyridine

4-Chloro-2-(5-vinyl-thiophen-3-yl)-pyridine

Cat. No.: B8404027
M. Wt: 221.71 g/mol
InChI Key: UWFJDGHLILRKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(5-vinyl-thiophen-3-yl)-pyridine is a useful research compound. Its molecular formula is C11H8ClNS and its molecular weight is 221.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClNS

Molecular Weight

221.71 g/mol

IUPAC Name

4-chloro-2-(5-ethenylthiophen-3-yl)pyridine

InChI

InChI=1S/C11H8ClNS/c1-2-10-5-8(7-14-10)11-6-9(12)3-4-13-11/h2-7H,1H2

InChI Key

UWFJDGHLILRKCL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CS1)C2=NC=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyltriphenylphosphonium bromide (180 mg, 0.5 mmol) in THF (3 mL) was added n-BuLi (1.6 M, 0.34 mL) at 0° C. After the mixture was stirred for 30 minutes, a solution of 4-(4-chloro-pyridin-2-yl)-thiophene-2-carbaldehyde (100 mg, 0.45 mmol) in THF (2 mL) was added. The resulting mixture was stirred at room temperature for 5 hours. Water was added and THF was removed. The water solution was extracted with EtOAc and organic layer was concentrated. The resulting residue was purified by silica gel column to yield 4-chloro-2-(5-vinyl-thiophen-3-yl)-pyridine.
Name
4-(4-chloro-pyridin-2-yl)-thiophene-2-carbaldehyde
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Quantity
180 mg
Type
catalyst
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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